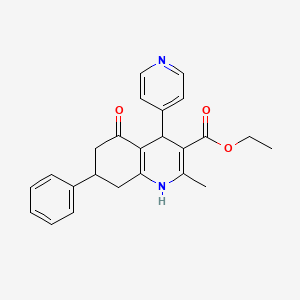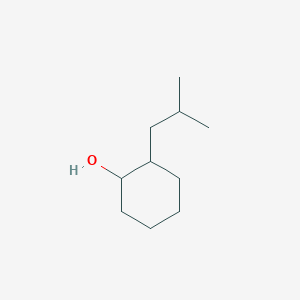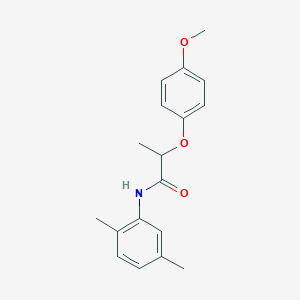![molecular formula C15H15ClN2O3 B5202728 (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)
(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine, also known as CMMEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine is not fully understood. However, studies have suggested that it may induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has also been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA replication.
Biochemical and Physiological Effects
(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in cancer cell proliferation and increase the expression of genes involved in apoptosis. (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has also been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to tumor growth. In addition, (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has been shown to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine in lab experiments is its high yield and purity, which allows for accurate and reproducible results. (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine is its potential toxicity, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine and its potential side effects.
Future Directions
There are several potential future directions for research on (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine. One area of interest is its potential use as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine for maximum efficacy and minimal toxicity. Additionally, more research is needed to understand the mechanism of action of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine and its potential interactions with other drugs. Another area of interest is the development of novel antimicrobial agents based on the structure of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine. Further studies are needed to determine the spectrum of activity and potential side effects of these compounds. Overall, (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has the potential to be a valuable tool in the fields of medicine and pharmaceutical research.
Synthesis Methods
The synthesis of (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine involves the reaction of 5-chloro-2-nitroaniline with 3-methylphenol in the presence of sodium hydride and 2-bromoethyl ether. The resulting product is then treated with hydrogen chloride to obtain (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine in high yield and purity.
Scientific Research Applications
(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. (5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine has also been found to possess antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-11-3-2-4-13(9-11)21-8-7-17-14-10-12(16)5-6-15(14)18(19)20/h2-6,9-10,17H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFOAAGGAUBEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5202653.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)


![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)


![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)



![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)